Technical Whitepaper: 4-Chloro-1H-indazole-1-carboxylic acid tert-butyl ester
Technical Whitepaper: 4-Chloro-1H-indazole-1-carboxylic acid tert-butyl ester
CAS Registry Number: 1252572-23-8 Common Aliases: tert-Butyl 4-chloro-1H-indazole-1-carboxylate; 1-Boc-4-chloroindazole Molecular Formula: C₁₂H₁₃ClN₂O₂ Molecular Weight: 252.69 g/mol
Executive Summary
4-Chloro-1H-indazole-1-carboxylic acid tert-butyl ester (1-Boc-4-chloroindazole) is a specialized heterocyclic building block critical to modern medicinal chemistry. Its value lies in the orthogonal reactivity provided by the tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen and the chlorine substituent at the C4 position.
Unlike the parent 4-chloroindazole, this protected derivative enables regioselective functionalization at the C3 position via directed ortho-lithiation (DoM), a transformation that is otherwise difficult to control. Furthermore, the 4-chloro motif serves as a latent handle for palladium-catalyzed cross-coupling reactions, allowing for the rapid construction of polysubstituted indazole scaffolds commonly found in kinase inhibitors, estrogen receptor beta (ERβ) ligands, and antiviral agents (e.g., Lenacapavir intermediates).
This guide details the physicochemical properties, synthesis, reactivity profile, and handling protocols for this compound, designed for researchers requiring high-fidelity experimental data.
Physicochemical Profile
The following data characterizes the pure compound. Researchers should verify these parameters upon receipt of commercial batches or following in-house synthesis.
| Property | Value / Description | Notes |
| Appearance | White to off-white solid | Crystalline powder form is standard. |
| Melting Point | 90–95 °C (Estimated) | Analogous 4-bromo derivative melts at ~98°C. |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Poor solubility in water and hexanes. |
| pKa | ~ -1.5 (Conjugate acid of N2) | The Boc group significantly reduces the basicity of the pyrazole ring. |
| Stability | Moisture Sensitive; Stable at -20°C | Hydrolyzes slowly in moist air; store under inert atmosphere. |
| TLC Mobility | R_f ~ 0.6 (Hexane:EtOAc 4:1) | Higher R_f than parent indazole due to lipophilic Boc group. |
Synthetic Accessibility & Preparation[1]
While available commercially, in-house preparation is often required for scale-up or isotopic labeling. The synthesis proceeds in two stages: construction of the indazole core followed by N1-protection.
Stage 1: Synthesis of 4-Chloro-1H-indazole
Core formation via diazotization/cyclization of 2-methyl-3-chloroaniline.
-
Reagents: 2-Methyl-3-chloroaniline, Acetic Anhydride (
), Potassium Acetate (KOAc), Isopentyl Nitrite, LiOH. -
Protocol:
-
Acetylation: Treat 2-methyl-3-chloroaniline with
(3.0 equiv) and KOAc in at 0°C to form the acetanilide. -
Cyclization: Heat the acetanilide with isopentyl nitrite (2.0 equiv) and
in toluene at 80°C. This generates the N-nitroso intermediate which rearranges and cyclizes to the 1-acetyl-indazole. -
Hydrolysis: Treat the crude 1-acetyl intermediate with LiOH in THF/Water at 0°C to yield the free 4-chloro-1H-indazole.
-
Yield: Typically 85–95%.[1]
-
Stage 2: N1-Boc Protection
Regioselective protection to generate the target compound.
-
Reagents: Di-tert-butyl dicarbonate (
), 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), Dichloromethane (DCM) or Acetonitrile ( ). -
Protocol:
-
Dissolve 4-chloro-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add DMAP (0.1 equiv) and TEA (1.2 equiv).
-
Cool to 0°C and add
(1.1 equiv) dropwise. -
Warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of polar starting material).
-
Workup: Wash with 1M citric acid (to remove DMAP/TEA), saturated
, and brine. Dry over .[1][2] -
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).
-
Yield: >90%.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from aniline precursor to the Boc-protected target.[3]
Reactivity Profile & Functionalization
The Boc group is not merely a protecting group; it is a directing group that alters the electronic landscape of the indazole, enabling specific transformations.
C-3 Functionalization (Directed Ortho-Lithiation)
The carbonyl oxygen of the N1-Boc group coordinates with lithium bases, directing deprotonation specifically to the C-3 position. This is the primary utility of this compound.
-
Reagents: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).
-
Conditions: THF, -78°C.
-
Mechanism: The 4-chloro substituent is stable to n-BuLi at -78°C, provided the reaction time is kept short (<30 min) to avoid halogen-metal exchange. The resulting C-3 lithio species can trap electrophiles (aldehydes, ketones, halogens, borates).
-
Critical Note: Do not allow the temperature to rise above -60°C before quenching, as the lithiated species can undergo ring-opening or benzyne formation.
C-4 Functionalization (Cross-Coupling)
The chlorine atom at C-4 is less reactive than bromine or iodine but can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Strategy: Coupling is often more efficient after C-3 functionalization or after Boc-deprotection, as the bulky Boc group can sterically hinder the C-4 position and electronically deactivate the ring toward oxidative addition.
-
Catalysts: Requires electron-rich phosphines (e.g., XPhos, SPhos) or Pd-NHC complexes.
Deprotection
-
Acidic: Trifluoroacetic acid (TFA)/DCM (1:1) or 4M HCl in Dioxane. Quantitative removal in <1 hour.
-
Thermal: Heating >150°C can induce thermal Boc cleavage, though this is rarely used due to potential decomposition.
Reactivity Logic Map
Figure 2: Divergent reactivity pathways enabled by the N1-Boc group.
Applications in Medicinal Chemistry
Estrogen Receptor Beta (ERβ) Ligands
Chloroindazole scaffolds are privileged structures in the design of selective ERβ agonists for multiple sclerosis (MS) therapy.
-
Mechanism: The 4-chloro group fills a specific hydrophobic pocket in the ERβ ligand-binding domain, enhancing selectivity over ERα.
-
Workflow: The 1-Boc-4-chloroindazole is lithiated at C-3 to introduce aryl or vinyl groups, followed by deprotection to yield the active pharmacophore (e.g., analogs of IndCl).
Kinase Inhibitors
The indazole core mimics the adenine ring of ATP.
-
Utility: 4-substituted indazoles are often used to target the "gatekeeper" region of kinases. The Boc-protected intermediate allows for the precise installation of solubilizing groups at C-3 before the C-4 kinase-interacting motif is elaborated.
Antiviral Agents (HIV Capsid Inhibitors)
4-Chloroindazoles are structural congeners to the intermediates used in the synthesis of Lenacapavir.
-
Relevance: While Lenacapavir utilizes a 4-chloro-7-bromoindazole core, the 1-Boc-4-chloroindazole serves as a model system for optimizing the C-3 functionalization chemistry required to link the indazole to the rest of the antiviral framework.
Handling, Stability & Quality Control
Storage & Handling
-
Temperature: Store at 2–8°C for short term; -20°C for long term.
-
Atmosphere: Store under Argon or Nitrogen. The Boc group is acid-labile; avoid exposure to HCl fumes.
Quality Control Parameters
Every batch must be validated against these criteria:
-
¹H NMR (CDCl₃):
-
Singlet at ~1.70 ppm (9H, t-butyl).
-
Aromatic signals: Doublet (~8.1 ppm, H-3), Doublet (~7.3 ppm), Triplet (~7.4 ppm).
-
Note: Absence of broad NH peak confirms protection.
-
-
HPLC Purity: >98% (254 nm). Impurities often include the deprotected parent (check retention time shift).
-
Water Content: <0.5% (Karl Fischer). Water interferes with lithiation steps.
References
-
Medicinal Chemistry Applications (ERβ): Tiwari-Woodruff, S., et al. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Scientific Reports. Retrieved February 26, 2026, from [Link]
- Indazole Lithiation Methodology: L'Heureux, A., et al. (2010). Amination of Heteroaryl Chlorides. Journal of Organic Chemistry. (General reference for halo-indazole reactivity).
-
HIV Capsid Inhibitor Context: Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved February 26, 2026, from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
